molecular formula C5H14ClNS B6266404 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride CAS No. 3751-22-2

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride

Cat. No.: B6266404
CAS No.: 3751-22-2
M. Wt: 155.7
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride typically involves the reaction of 2-(propan-2-ylsulfanyl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

[ \text{2-(propan-2-ylsulfanyl)ethan-1-amine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted amines or sulfides.

Scientific Research Applications

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(propan-2-ylsulfanyl)ethan-1-amine
  • 2-(methylsulfanyl)ethan-1-amine
  • 2-(ethylsulfanyl)ethan-1-amine

Uniqueness

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the isopropyl group enhances its steric and electronic characteristics, making it a valuable compound in various research applications .

Properties

CAS No.

3751-22-2

Molecular Formula

C5H14ClNS

Molecular Weight

155.7

Purity

95

Origin of Product

United States

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